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Compound of Interest

Compound Name: Retrofractamide A

Cat. No.: B1249489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for Retrofractamide A, a

naturally occurring amide alkaloid. The proposed synthesis is based on established organic

chemistry principles and reactions, offering a strategic approach for researchers in medicinal

chemistry and drug development.

Introduction
Retrofractamide A, chemically known as (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-yl)-N-

isobutylnona-2,4,8-trienamide, is a compound of interest due to its structural relation to other

bioactive natural products. Its synthesis presents a challenge in the stereoselective

construction of the trienoic acid backbone. This document outlines a comprehensive synthetic

strategy, commencing from commercially available starting materials, to obtain

Retrofractamide A. The key steps involve the construction of the C9 carbon chain with the

desired (E,E,E) stereochemistry, followed by amide coupling with isobutylamine.
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

Typical Role

Piperonal C₈H₆O₃ 150.13
Aromatic Aldehyde

Precursor

Triethyl

phosphonoacetate
C₈H₁₇O₅P 224.18

Horner-Wadsworth-

Emmons Reagent

1,4-Dibromobutane C₄H₈Br₂ 215.91 Alkylating Agent

Triphenylphosphine C₁₈H₁₅P 262.29
Wittig Reagent

Precursor

Isobutylamine C₄H₁₁N 73.14
Amine for Amide

Coupling

1-Ethyl-3-(3-

dimethylaminopropyl)c

arbodiimide (EDC)

C₉H₁₇N₃ 155.25 Amide Coupling Agent

Hydroxybenzotriazole

(HOBt)
C₆H₅N₃O 135.12

Amide Coupling

Additive

Table 2: Proposed Synthetic Steps and Estimated Yields
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Step Transformation Key Reagents Estimated Yield (%)

1

Horner-Wadsworth-

Emmons olefination of

piperonal

Piperonal, Triethyl

phosphonoacetate,

NaH

85-95

2
Reduction of the ester

to an allylic alcohol
DIBAL-H 90-98

3

Conversion of the

alcohol to an allylic

bromide

PBr₃ 80-90

4
Formation of a

phosphonium salt
Triphenylphosphine >95

5
Wittig reaction with a

C4 aldehyde
C4 aldehyde, n-BuLi 60-70

6
Hydrolysis of the ester

to the carboxylic acid
LiOH, H₂O/THF >95

7 Amide coupling
Isobutylamine, EDC,

HOBt
70-85

Experimental Protocols
Part 1: Synthesis of (2E,4E,8E)-9-(Benzo[d][1][2]dioxol-5-
yl)nona-2,4,8-trienoic acid
This multi-step synthesis focuses on the stereoselective construction of the trienoic acid

backbone.

Step 1: Synthesis of Ethyl (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dienoate

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in

anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl

phosphonoacetate (1.2 eq) dropwise.

Allow the mixture to warm to room temperature and stir for 1 hour.
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Cool the resulting solution back to 0 °C and add a solution of piperonal (1.0 eq) in anhydrous

THF dropwise.

Stir the reaction mixture at room temperature overnight.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

dienoate.

Step 2: Synthesis of (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dien-1-ol

Dissolve the dienoate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to

-78 °C under an inert atmosphere.

Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise, maintaining

the temperature below -70 °C.

Stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous

solution of Rochelle's salt.

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

Separate the layers and extract the aqueous layer with DCM (3 x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield the allylic alcohol.

Step 3: Synthesis of 1-((4E,6E)-7-bromohepta-4,6-dien-1-yl)-3,4-methylenedioxybenzene

Dissolve the allylic alcohol from Step 2 (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
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Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

Stir the reaction at 0 °C for 2 hours.

Carefully pour the reaction mixture onto ice and extract with diethyl ether (3 x).

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the

crude allylic bromide. Use this product immediately in the next step without further

purification.

Step 4: Synthesis of ((2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-

dienyl)triphenylphosphonium bromide

Dissolve the crude allylic bromide from Step 3 (1.0 eq) in anhydrous toluene.

Add triphenylphosphine (1.1 eq) and heat the mixture to reflux overnight.

Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt

by filtration.

Wash the solid with cold diethyl ether and dry under vacuum.

Step 5: Synthesis of Ethyl (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoate

Suspend the phosphonium salt from Step 4 (1.0 eq) in anhydrous THF and cool to -78 °C

under an inert atmosphere.

Add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise to form the deep red ylide.

Stir the mixture at -78 °C for 30 minutes.

Add a solution of ethyl 4-oxobutanoate (1.0 eq) in anhydrous THF dropwise.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by column chromatography to yield the trienoate.

Step 6: Synthesis of (2E,4E,8E)-9-(benzo[d][1][2]dioxol-5-yl)nona-2,4,8-trienoic acid

Dissolve the trienoate from Step 5 (1.0 eq) in a mixture of THF and water.

Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4-6

hours.

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

Extract the product with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to afford the carboxylic acid.

Part 2: Synthesis of Retrofractamide A
Step 7: Amide Coupling to form Retrofractamide A

Dissolve the carboxylic acid from Step 6 (1.0 eq) in anhydrous DCM.

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole

(HOBt, 1.2 eq).

Stir the mixture at room temperature for 15 minutes.

Add isobutylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

Stir the reaction at room temperature overnight.

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to yield Retrofractamide A.

Mandatory Visualization
Retrosynthetic Analysis of Retrofractamide A
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Caption: Retrosynthetic analysis of Retrofractamide A.

Proposed Synthetic Workflow for Retrofractamide A
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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